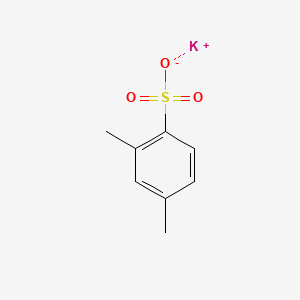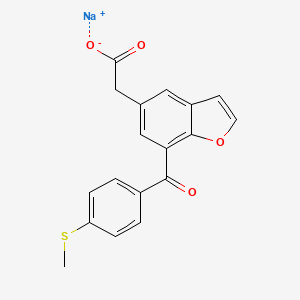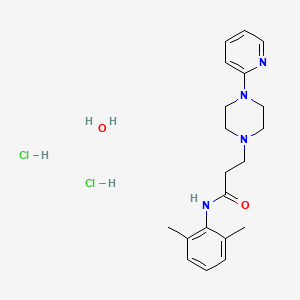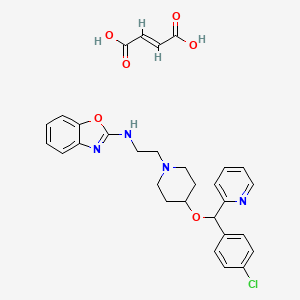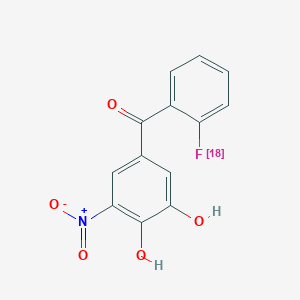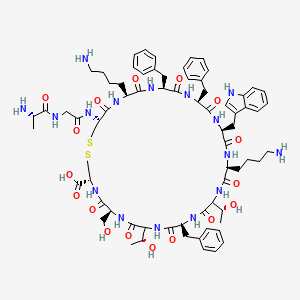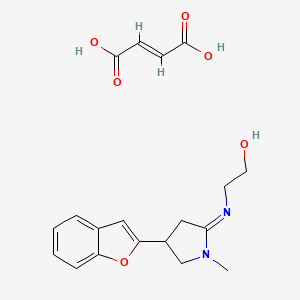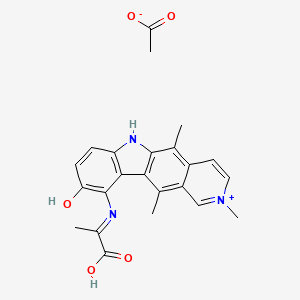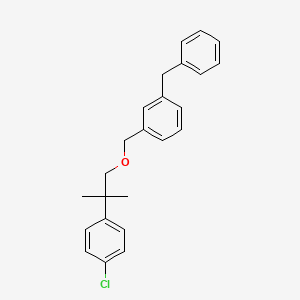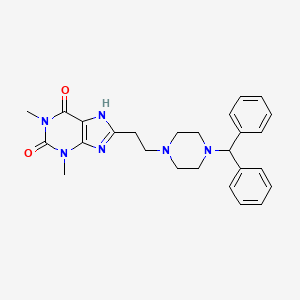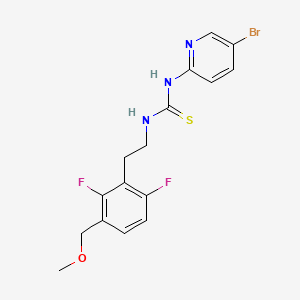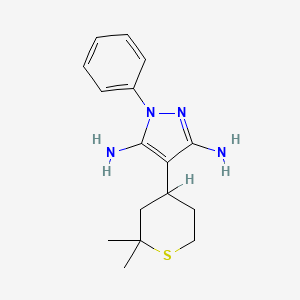
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is substituted with butyl, methyl, and trimethylphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the butyl, methyl, and trimethylphenyl groups. Common reagents used in these reactions include butyl lithium, methyl iodide, and trimethylphenyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinoethyl 2,6-dichloro-4-methoxycarbanilate
- 2-Piperidinoethyl 2,6-dichloro-4-ethoxycarbanilate
- 2-Piperidinoethyl 2,6-dichloro-4-(pentyloxy)carbanilate
Uniqueness
Compared to these similar compounds, 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
123132-68-3 |
|---|---|
Molecular Formula |
C20H33ClN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
(2S,6S)-1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H32N2O.ClH/c1-6-7-11-22-17(5)9-8-10-18(22)20(23)21-19-15(3)12-14(2)13-16(19)4;/h12-13,17-18H,6-11H2,1-5H3,(H,21,23);1H/t17-,18-;/m0./s1 |
InChI Key |
MPSADBZKCDPGCO-APTPAJQOSA-N |
Isomeric SMILES |
CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=C(C=C2C)C)C)C.Cl |
Canonical SMILES |
CCCCN1C(CCCC1C(=O)NC2=C(C=C(C=C2C)C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


